

Obtucarbamate B: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Obtucarbamate B*

Cat. No.: *B132377*

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Abstract

Obtucarbamate B, a natural product first identified in the South China Sea gorgonian coral *Melitodes squamata*, is a carbamate derivative with emerging interest in the scientific community. This document provides a detailed overview of the existing literature on **Obtucarbamate B**, encompassing its isolation, structural characterization, and reported biological activities. Experimental protocols from primary literature are detailed, and all available quantitative data are presented in a structured format. Furthermore, this guide includes a proposed biosynthetic pathway for **Obtucarbamate B** and its analogs. While research into its specific mechanisms of action is still in its nascent stages, this paper consolidates the current knowledge to facilitate future investigations into the therapeutic potential of this marine-derived compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. Marine invertebrates, in particular, have yielded a diverse array of bioactive compounds. **Obtucarbamate B**, chemically known as dimethyl toluene-2,6-dicarbamate, is a carbamate derivative isolated from the gorgonian coral *Melitodes squamata*.^{[1][2]} Carbamate-containing compounds are of interest in medicinal chemistry due to their wide range of biological activities. This technical guide aims to provide a comprehensive review of the

scientific literature pertaining to **Obtucarbamate B**, with a focus on its chemical properties, isolation, and biological evaluation.

Chemical and Physical Properties

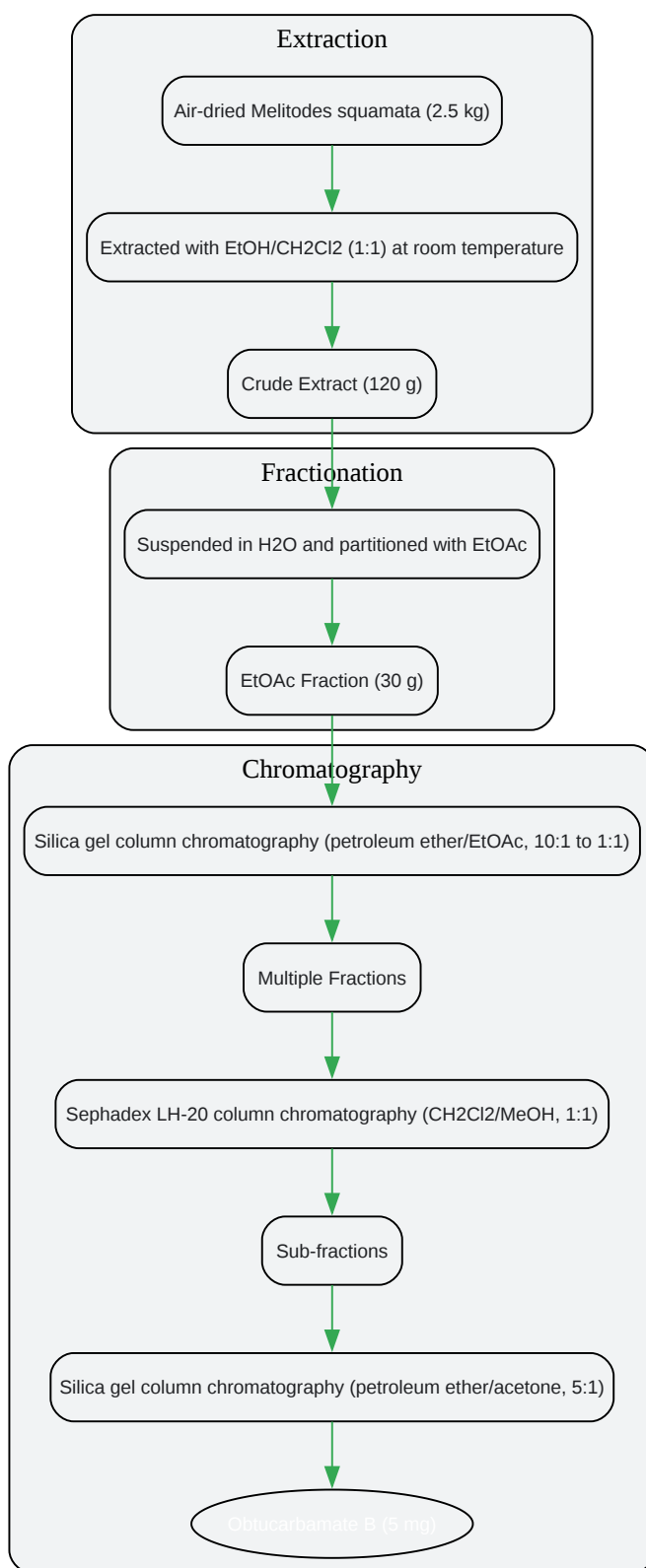
Property	Value	Reference
Chemical Name	Dimethyl toluene-2,6-dicarbamate	Alfa Aesar
Synonyms	Obtucarbamate B, Toluene-2,6-bis(methyl) carbamate	Alfa Aesar
CAS Number	20913-18-2	MedChemExpress
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	MedChemExpress
Molecular Weight	238.24 g/mol	MedChemExpress
Appearance	White powder	Huang L.S., et al. (2012)

Isolation and Structural Elucidation

Extraction and Isolation from *Melitodes squamata*

The following protocol is adapted from Huang L.S., et al. (2012).[\[1\]](#)[\[2\]](#)

Experimental Workflow for Isolation of **Obtucarbamate B**



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Caption: Isolation workflow for **Obtucarbamate B** from Melitodes squamata.

Structural Characterization

The structure of **Obtucarbamate B** was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[\[1\]](#)[\[2\]](#)

Table of NMR Spectroscopic Data for **Obtucarbamate B**

Position	¹ H NMR (500 MHz, CDCl ₃) δ [ppm] (J [Hz])	¹³ C NMR (125 MHz, CDCl ₃) δ [ppm]
1	-	135.2
2	-	120.5
3	7.18 (d, 8.0)	128.5
4	7.03 (t, 8.0)	124.0
5	7.18 (d, 8.0)	128.5
6	-	135.2
7-CH ₃	2.20 (s)	17.5
2-NH	6.60 (br s)	-
6-NH	6.60 (br s)	-
2-C=O	-	154.2
6-C=O	-	154.2
2-OCH ₃	3.75 (s)	52.3
6-OCH ₃	3.75 (s)	52.3

(Data adapted from Huang L.S., et al. (2012))[\[1\]](#)[\[2\]](#)

Biological Activity

Cytotoxicity

Obtucarbamate B was evaluated for its cytotoxic effects against human malignant melanoma (A375) and cervical carcinoma (HeLa) cell lines.[\[2\]](#)

Cell Line	IC50 (µg/mL)
A375	> 200
HeLa	> 200

Antineuroinflammatory Activity

Obtucarbamate B has been reported to exhibit antineuroinflammatory activity in a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in murine microglial BV2 cells.

Assay	Cell Line	IC50 (µM)
Inhibition of LPS-induced NO production	BV2	> 100

(Data from MedChemExpress product information)

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Cells

This is a generalized protocol based on common methodologies for this assay.

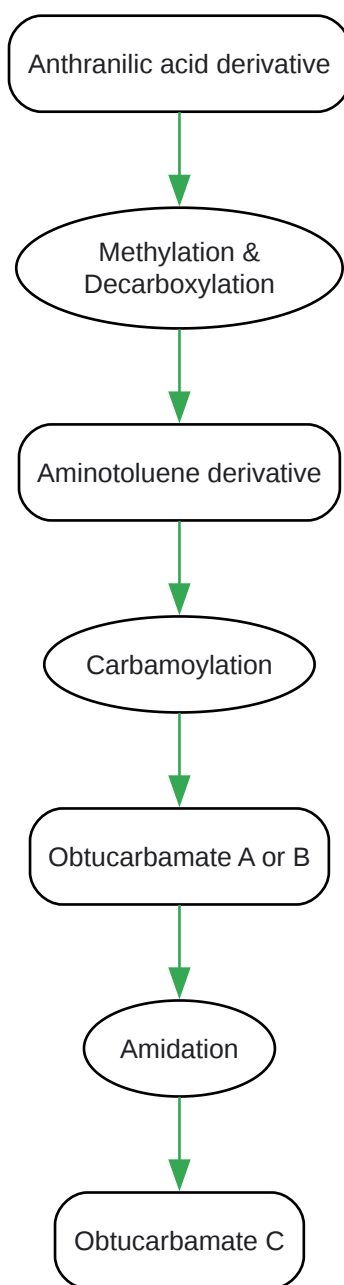
- **Cell Culture:** BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Obtucarbamate B**. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
- **Incubation:** The cells are incubated for 24 hours.
- **Nitric Oxide Measurement (Griess Assay):**

- 100 μ L of the cell culture supernatant is mixed with 100 μ L of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The mixture is incubated at room temperature for 10 minutes.
- The absorbance at 540 nm is measured using a microplate reader.
- The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.
- Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined from the dose-response curve.

Proposed Biosynthesis

The biosynthesis of **Obtucarbamate B** and its analogs, obtucarbamates A and C, is hypothesized to originate from anthranilic acid derivatives.

Proposed Biosynthetic Pathway of Obtucarbamates



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Caption: A plausible biosynthetic route to **Obtucarbamate B** and related compounds.

Signaling Pathways and Mechanism of Action

To date, there is no published research detailing the specific signaling pathways modulated by **Obtucarbamate B**. The observation of weak inhibition of nitric oxide production in activated microglia suggests a potential, albeit modest, interaction with inflammatory signaling cascades.

Further investigation is required to elucidate the precise molecular targets and mechanisms of action of **Obtucarbamate B**.

Conclusion and Future Directions

Obtucarbamate B is a marine-derived natural product with a well-characterized structure. The primary literature provides a clear protocol for its isolation from *Melitodes squamata*. Current biological data indicates that **Obtucarbamate B** has low cytotoxicity and weak antineuroinflammatory activity. Reports of its presence in *Dracaena sanderiana* and any associated antitussive properties could not be substantiated through peer-reviewed literature and require further investigation for verification.

Future research should focus on:

- Confirming the reported biological activities in multiple assay systems.
- Investigating the mechanism of action, including the identification of molecular targets and affected signaling pathways.
- Exploring the synthesis of **Obtucarbamate B** and analogs to enable more extensive biological evaluation and structure-activity relationship studies.

The information compiled in this technical guide serves as a foundational resource for researchers interested in the further exploration of **Obtucarbamate B** and its potential as a lead compound in drug discovery.

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References

- 1. BJOC - Carbamate derivatives and sesquiterpenoids from the South China Sea gorgonian *Melitodes squamata* [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]

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